molecular formula C11H20O3 B14507170 Ethyl 4-methyl-8-oxooctanoate CAS No. 64749-29-7

Ethyl 4-methyl-8-oxooctanoate

Katalognummer: B14507170
CAS-Nummer: 64749-29-7
Molekulargewicht: 200.27 g/mol
InChI-Schlüssel: VHNNALCABLKHLH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 4-methyl-8-oxooctanoate is an organic compound with the molecular formula C11H20O3. It is an ester derived from 4-methyl-8-oxooctanoic acid and ethanol. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Ethyl 4-methyl-8-oxooctanoate can be synthesized through the esterification of 4-methyl-8-oxooctanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to drive the reaction to completion and then purifying the product through distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of solid acid catalysts can also be employed to facilitate the esterification process, making it more efficient and environmentally friendly.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 4-methyl-8-oxooctanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohols.

    Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different esters or amides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like ammonia (NH3) or primary amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Amides or different esters.

Wissenschaftliche Forschungsanwendungen

Ethyl 4-methyl-8-oxooctanoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving esters.

    Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and bioactive compounds.

    Industry: The compound is used in the production of flavors, fragrances, and other fine chemicals.

Wirkmechanismus

The mechanism of action of ethyl 4-methyl-8-oxooctanoate involves its interaction with various molecular targets, depending on the specific reaction or application. For example, in enzymatic reactions, the ester bond can be hydrolyzed by esterases, leading to the formation of the corresponding acid and alcohol. The keto group can also participate in nucleophilic addition reactions, forming various adducts.

Vergleich Mit ähnlichen Verbindungen

Ethyl 4-methyl-8-oxooctanoate can be compared with other similar compounds such as:

    Methyl 8-oxooctanoate: Similar structure but with a methyl ester group instead of an ethyl ester group.

    Ethyl 8-oxooctanoate: Lacks the methyl group at the 4-position.

    Ethyl 4-methylhexanoate: Similar ester structure but with a shorter carbon chain.

The uniqueness of this compound lies in its specific combination of functional groups and carbon chain length, which imparts distinct reactivity and applications.

Eigenschaften

CAS-Nummer

64749-29-7

Molekularformel

C11H20O3

Molekulargewicht

200.27 g/mol

IUPAC-Name

ethyl 4-methyl-8-oxooctanoate

InChI

InChI=1S/C11H20O3/c1-3-14-11(13)8-7-10(2)6-4-5-9-12/h9-10H,3-8H2,1-2H3

InChI-Schlüssel

VHNNALCABLKHLH-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)CCC(C)CCCC=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.